CJB-090 2HCl
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CJB-090 2HCl involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include the formation of the piperazine ring and the subsequent attachment of the dichlorophenyl and pyridinyl groups. The final product is obtained by reacting the intermediate with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
CJB-090 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted products .
Scientific Research Applications
CJB-090 2HCl has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving dopamine receptor agonists.
Biology: The compound is used to investigate the role of dopamine D3 receptors in various biological processes.
Medicine: Research on this compound focuses on its potential therapeutic applications in treating substance abuse disorders.
Industry: The compound is used in the development of new pharmacological agents targeting dopamine receptors.
Mechanism of Action
CJB-090 2HCl exerts its effects by acting as a partial agonist of the dopamine D3 receptor. This interaction modulates the receptor’s activity, leading to changes in neurotransmitter release and signaling pathways. The compound’s ability to attenuate the discriminative stimulus effects of cocaine and reduce methamphetamine self-administration is attributed to its action on the dopamine D3 receptor .
Comparison with Similar Compounds
Similar Compounds
NGB 2904 hydrochloride: Another dopamine D3 receptor antagonist.
ARC 239 dihydrochloride: A compound with similar receptor activity.
2-PMPA: A compound with different receptor specificity but similar pharmacological effects.
Uniqueness
CJB-090 2HCl is unique due to its specific partial agonist activity at the dopamine D3 receptor, which distinguishes it from other compounds that may act as full agonists or antagonists. This unique activity profile makes it a valuable tool in research focused on dopamine receptor modulation and its implications in substance abuse disorders .
Properties
IUPAC Name |
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-4-pyridin-2-ylbenzamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2N4O.2ClH/c27-22-6-5-8-24(25(22)28)32-18-16-31(17-19-32)15-4-3-14-30-26(33)21-11-9-20(10-12-21)23-7-1-2-13-29-23;;/h1-2,5-13H,3-4,14-19H2,(H,30,33);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMLWYKMUWYUEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCNC(=O)C2=CC=C(C=C2)C3=CC=CC=N3)C4=C(C(=CC=C4)Cl)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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